Thiophene-2-sulfinic Chloride Thiophene-2-sulfinic Chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18332888
InChI: InChI=1S/C4H3ClOS2/c5-8(6)4-2-1-3-7-4/h1-3H
SMILES:
Molecular Formula: C4H3ClOS2
Molecular Weight: 166.7 g/mol

Thiophene-2-sulfinic Chloride

CAS No.:

Cat. No.: VC18332888

Molecular Formula: C4H3ClOS2

Molecular Weight: 166.7 g/mol

* For research use only. Not for human or veterinary use.

Thiophene-2-sulfinic Chloride -

Specification

Molecular Formula C4H3ClOS2
Molecular Weight 166.7 g/mol
IUPAC Name thiophene-2-sulfinyl chloride
Standard InChI InChI=1S/C4H3ClOS2/c5-8(6)4-2-1-3-7-4/h1-3H
Standard InChI Key YKUAYVSBTCUMEI-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)S(=O)Cl

Introduction

Structural and Chemical Identity of Thiophene-2-Sulfinic Chloride

Thiophene-2-sulfinic chloride belongs to the class of sulfinic acid chlorides, which are derivatives of sulfinic acids (R-SO₂H) where the hydroxyl group is replaced by chlorine. The compound’s molecular framework consists of a planar thiophene ring fused with a sulfinic chloride moiety, conferring electrophilic reactivity at the sulfur center. Key distinguishing features include:

  • Molecular formula: C₄H₃ClOS₂

  • Molecular weight: 150.65 g/mol (theoretical)

  • IUPAC name: 2-Thiophenesulfinic chloride

Unlike its sulfonyl chloride analog (C₄H₃ClO₂S₂), which features a higher sulfur oxidation state (+4), sulfinic chloride retains a sulfur oxidation state of +3. This difference profoundly impacts its reactivity, enabling unique pathways in nucleophilic substitution and redox reactions .

Physicochemical Properties

Experimental data for thiophene-2-sulfinic chloride remains sparse, but theoretical and comparative analyses with related compounds yield the following estimates:

PropertyThiophene-2-Sulfinic Chloride (Estimated)Thiophene-2-Sulfonyl Chloride (Reported)
Melting Point15–20°C30–32°C
Boiling Point85–90°C (10 mmHg)130–132°C (14 mmHg)
Density1.45 g/cm³1.534 g/cm³
Water SolubilityReacts violentlyReacts violently
Refractive Index1.58–1.601.572–1.574

The compound’s lower thermal stability compared to sulfonyl chlorides underscores the need for stringent storage conditions (e.g., inert gas, –20°C).

Reactivity and Functionalization Pathways

Thiophene-2-sulfinic chloride serves as a versatile electrophile in organic synthesis, participating in reactions such as:

Nucleophilic Substitution

Reaction with amines or alcohols yields sulfinamides or sulfinate esters:
Thiophene-2-SOCl + R-NH₂ → Thiophene-2-SO-NH-R + HCl\text{Thiophene-2-SOCl + R-NH₂ → Thiophene-2-SO-NH-R + HCl}
These derivatives are precursors to sulfoxides and sulfones, which are prevalent in bioactive molecules .

Reductive Coupling

Catalytic hydrogenation (H₂/Pd) reduces the sulfinic chloride to a thiol, enabling further functionalization:
Thiophene-2-SOCl + 3 H₂ → Thiophene-2-SH + HCl + H₂O\text{Thiophene-2-SOCl + 3 H₂ → Thiophene-2-SH + HCl + H₂O}

Polymerization

Radical-initiated polymerization of thiophene-2-sulfinic chloride could yield conductive polymers, though this application remains hypothetical without experimental validation.

Future Directions and Research Gaps

The scarcity of peer-reviewed studies on thiophene-2-sulfinic chloride highlights opportunities for further investigation:

  • Synthetic Optimization: Developing one-pot methodologies using continuous flow reactors could enhance yield and safety.

  • Biological Screening: Evaluating antioxidant, antimicrobial, and anticancer properties in vitro.

  • Materials Science: Exploring its utility in lithium-sulfur batteries or conductive polymers.

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